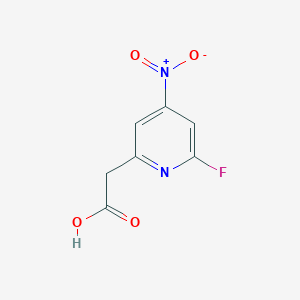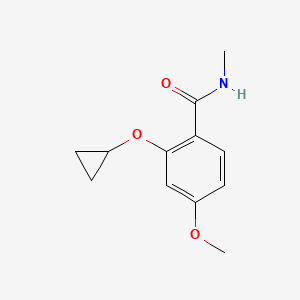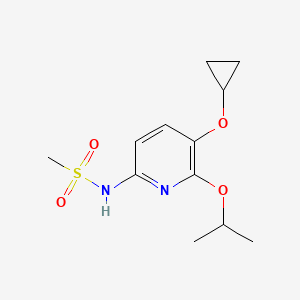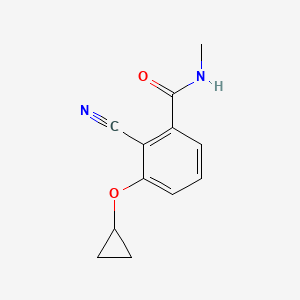
2-Cyano-3-cyclopropoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-3-cyclopropoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Chemical Reactions Analysis
2-Cyano-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the benzamide moiety are particularly reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Cyano-3-cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, this compound is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Cyano-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyano-3-cyclopropoxy-N-methylbenzamide can be compared with other similar compounds, such as 3-Cyano-2-cyclopropoxy-N-methylbenzamide and 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide . These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the cyclopropoxy group in this compound makes it unique and influences its chemical behavior and applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-cyano-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(15)9-3-2-4-11(10(9)7-13)16-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,14,15) |
InChI Key |
AVLHWNHHWBVZSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




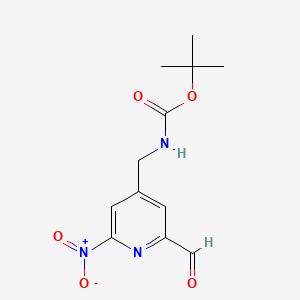

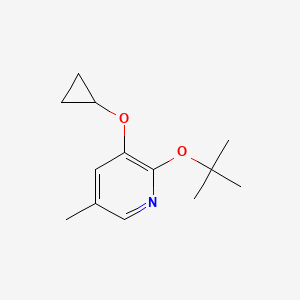
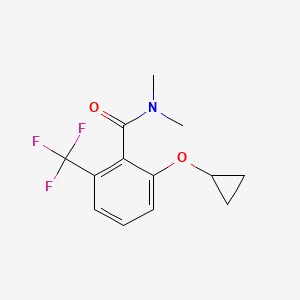
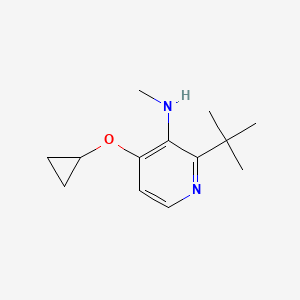

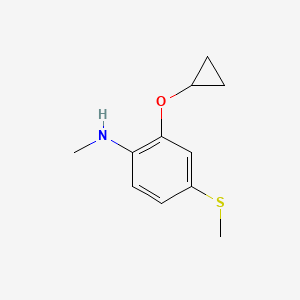
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
